molecular formula C18H19ClN2O5S B3698993 N-(3-chloro-2-methylphenyl)-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide

N-(3-chloro-2-methylphenyl)-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3698993
M. Wt: 410.9 g/mol
InChI Key: FERSOZKGNPSKHU-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a benzodioxin moiety, and a methylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:

    Formation of the 3-chloro-2-methylphenyl intermediate: This can be achieved through the chlorination of 2-methylphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Synthesis of the 2,3-dihydro-1,4-benzodioxin intermediate: This intermediate can be prepared by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Coupling of intermediates: The 3-chloro-2-methylphenyl intermediate is then coupled with the 2,3-dihydro-1,4-benzodioxin intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Introduction of the methylsulfonyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)glycinamide: Lacks the methylsulfonyl group.

    N-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide: Lacks the benzodioxin moiety.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide: Lacks the chlorinated aromatic ring.

Uniqueness

N-(3-chloro-2-methylphenyl)-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of all three functional groups: the chlorinated aromatic ring, the benzodioxin moiety, and the methylsulfonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-12-14(19)4-3-5-15(12)20-18(22)11-21(27(2,23)24)13-6-7-16-17(10-13)26-9-8-25-16/h3-7,10H,8-9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERSOZKGNPSKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN(C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-2-methylphenyl)-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-2-methylphenyl)-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-2-methylphenyl)-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-2-methylphenyl)-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-2-methylphenyl)-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-2-methylphenyl)-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide

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